![molecular formula C8H5Cl3FNOS B14407442 Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride CAS No. 81700-70-1](/img/structure/B14407442.png)
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride is an organic compound that contains a phenyl group, a trichloromethyl group, a sulfanyl group, and a carbamyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride typically involves the reaction of phenyl isothiocyanate with trichloromethyl fluoride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfanyl reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
化学反应分析
Types of Reactions
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted carbamyl derivatives.
科学研究应用
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its reactive fluoride group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride involves the interaction of its reactive fluoride group with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The trichloromethyl and sulfanyl groups may also contribute to the compound’s overall reactivity and specificity.
相似化合物的比较
Similar Compounds
Phenyl isothiocyanate: Shares the phenyl and isothiocyanate groups but lacks the trichloromethyl and fluoride groups.
Trichloromethyl sulfanyl derivatives: Compounds with similar trichloromethyl and sulfanyl groups but different substituents.
Carbamyl fluoride derivatives: Compounds with the carbamyl fluoride group but different aromatic or aliphatic substituents.
Uniqueness
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloromethyl, sulfanyl, and fluoride groups in a single molecule makes it a versatile compound for various applications.
属性
CAS 编号 |
81700-70-1 |
|---|---|
分子式 |
C8H5Cl3FNOS |
分子量 |
288.6 g/mol |
IUPAC 名称 |
N-phenyl-N-(trichloromethylsulfanyl)carbamoyl fluoride |
InChI |
InChI=1S/C8H5Cl3FNOS/c9-8(10,11)15-13(7(12)14)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
WFVPOBPXLDBHDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C(=O)F)SC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




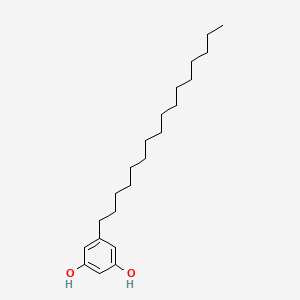
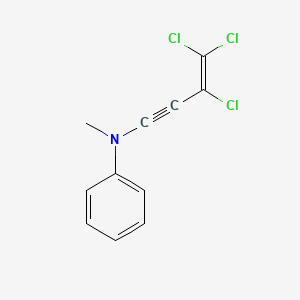

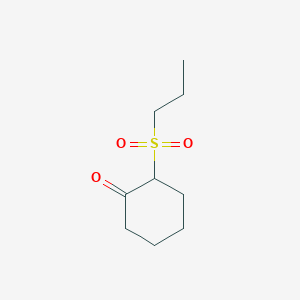
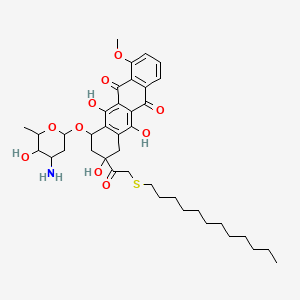

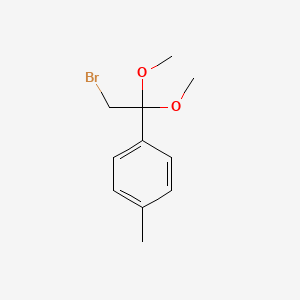
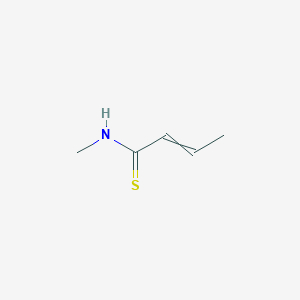
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)

![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
